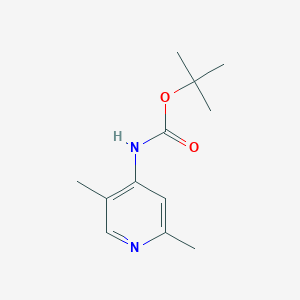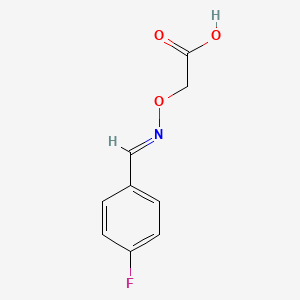![molecular formula C25H25N3O6 B13136357 [2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B13136357.png)
[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)-2-oxoethyl4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate is a complex organic compound that features multiple functional groups, including a quinoxaline ring, an isoxazole ring, and a benzoate ester. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)-2-oxoethyl4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoxaline Ring: Starting from an appropriate diamine and a diketone under acidic or basic conditions.
Introduction of the Isoxazole Ring: Using a cyclization reaction involving a nitrile oxide and an alkene.
Esterification: Reacting the intermediate with benzoic acid or its derivatives under esterification conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline or isoxazole rings.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent due to its complex structure and possible biological activity.
Biochemistry: Studying its interactions with biological molecules and pathways.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Pharmaceutical Industry: Potential development into a drug candidate or a tool for drug discovery.
作用机制
The mechanism by which 2-(2,2-Dimethyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)-2-oxoethyl4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Altering Cellular Pathways: Influencing signaling pathways or metabolic processes.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures.
Isoxazole Derivatives: Compounds containing the isoxazole ring.
Benzoate Esters: Compounds with ester functional groups derived from benzoic acid.
Uniqueness
The uniqueness of 2-(2,2-Dimethyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)-2-oxoethyl4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate lies in its combination of these functional groups, which may confer unique chemical properties and biological activities not found in simpler compounds.
属性
分子式 |
C25H25N3O6 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC 名称 |
[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate |
InChI |
InChI=1S/C25H25N3O6/c1-15-19(16(2)34-27-15)13-32-18-11-9-17(10-12-18)23(30)33-14-22(29)28-21-8-6-5-7-20(21)26-24(31)25(28,3)4/h5-12H,13-14H2,1-4H3,(H,26,31) |
InChI 键 |
RVKJDOUICVDHKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)OCC(=O)N3C4=CC=CC=C4NC(=O)C3(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


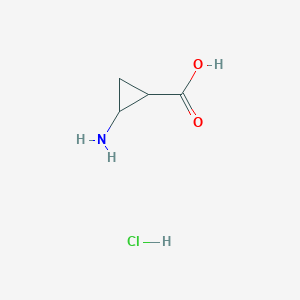
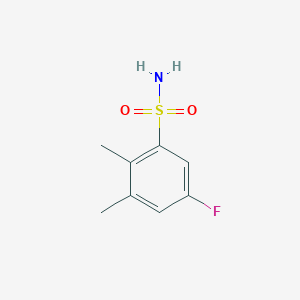
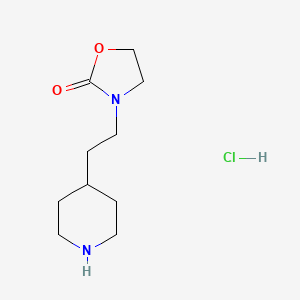
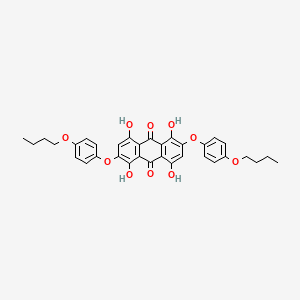
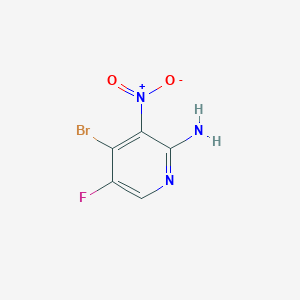

![3H-benzo[e]benzimidazol-2-ylmethanol](/img/structure/B13136316.png)

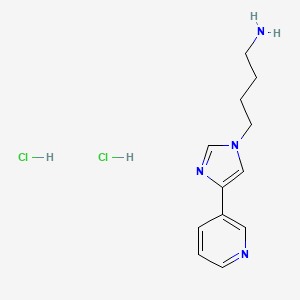
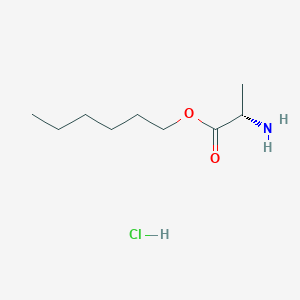
![2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13136329.png)
